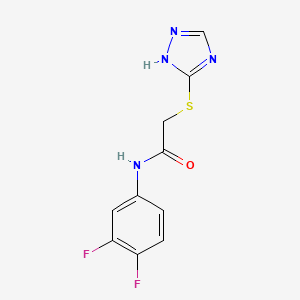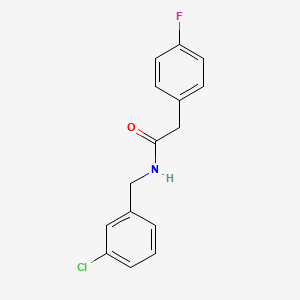![molecular formula C21H27N3O B5833190 N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-cancer properties. It was initially developed as an antiviral agent but was later found to have potent anti-tumor activity in preclinical studies. DMXAA has been shown to activate the immune system and induce tumor necrosis, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of DMXAA is not fully understood but is thought to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the transcription factor NF-κB, leading to the production of cytokines and chemokines. These cytokines and chemokines recruit immune cells to the tumor site, leading to an anti-tumor immune response. DMXAA has also been shown to induce tumor necrosis by disrupting the tumor vasculature, leading to hypoxia and tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of cytokines and chemokines, leading to the recruitment of immune cells to the tumor site. DMXAA has also been shown to disrupt the tumor vasculature, leading to hypoxia and tumor cell death. In clinical studies, DMXAA has been shown to have mild to moderate side effects, including flu-like symptoms, fatigue, and nausea.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments, including its potent anti-tumor activity and its ability to activate the immune system. DMXAA is also relatively easy to synthesize and has been optimized for large-scale production. However, DMXAA has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for DMXAA research. One direction is to investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate the potential of DMXAA in specific cancer types, such as melanoma and breast cancer. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and its potential as a cancer treatment.
合成方法
DMXAA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylhydrazine with 4-bromomethylbenzoic acid to form the intermediate, 4-[4-(2,5-dimethylphenyl)-1-piperazinyl]methylbenzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide. The synthesis of DMXAA has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学研究应用
DMXAA has been extensively studied in preclinical and clinical studies for its anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, colon, breast, and melanoma. DMXAA has also been shown to activate the immune system by inducing the production of cytokines and chemokines, leading to the recruitment of immune cells to the tumor site. In clinical studies, DMXAA has shown promising results in phase I and II trials in patients with advanced solid tumors. However, a phase III trial in non-small cell lung cancer did not meet its primary endpoint, leading to the discontinuation of further development of DMXAA as a cancer treatment.
属性
IUPAC Name |
N-[4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-4-5-17(2)21(14-16)24-12-10-23(11-13-24)15-19-6-8-20(9-7-19)22-18(3)25/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHQBILZGJYOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)
![({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B5833124.png)

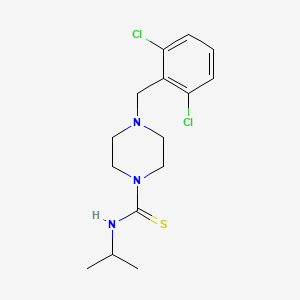
![2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)

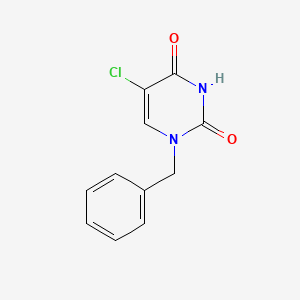
![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
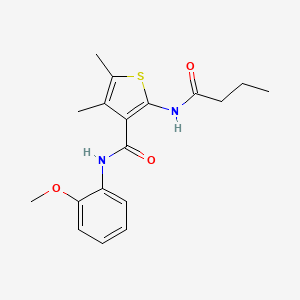
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5833193.png)
